molecular formula C17H32O4 B1587174 Heptadecanedioic acid CAS No. 2424-90-0

Heptadecanedioic acid

Cat. No. B1587174
Key on ui cas rn: 2424-90-0
M. Wt: 300.4 g/mol
InChI Key: QCNWZROVPSVEJA-UHFFFAOYSA-N
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Patent
US08476228B2

Procedure details

2-Methoxycarbonyl-heptadecanedioic acid 1-methyl ester (4.63, 12.4 mmol g) was dissolved in 20% aqueous KOH (15 ml) by heating. The resulting solution was refluxed for 2.5 h. The cold reaction mixture was carefully concentrated. The residue was suspended in water (30 ml) on an ice bath and acidified with 10% aqueous HCI. The resulting slurry was refluxed for 2 h. After cooling the precipitate was isolated by filtration and dried over night in vacuo. The compound was decarboxylated by heating under stirring at 140° C. for 2 h. (the reaction should be followed, heating to 180° might be necessary). The crude product (4.0 g, 100%) was used without further purification. HPLC-MS: 323 (M+Na), R14.61. 1H-NMR (DMSO-d6): δ 1.22 (br s, 22H) 1.47 (m, 4H), 2.18 (t, 4H).
Name
2-Methoxycarbonyl-heptadecanedioic acid 1-methyl ester
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:26])[CH:4](C(OC)=O)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20]>[OH-].[K+]>[C:19]([OH:21])(=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([OH:26])=[O:2] |f:1.2|

Inputs

Step One
Name
2-Methoxycarbonyl-heptadecanedioic acid 1-methyl ester
Quantity
12.4 mmol
Type
reactant
Smiles
COC(C(CCCCCCCCCCCCCCC(=O)O)C(=O)OC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
under stirring at 140° C. for 2 h. (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was carefully concentrated
CUSTOM
Type
CUSTOM
Details
The residue was suspended in water (30 ml) on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried over night in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
heating to 180°
CUSTOM
Type
CUSTOM
Details
The crude product (4.0 g, 100%) was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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